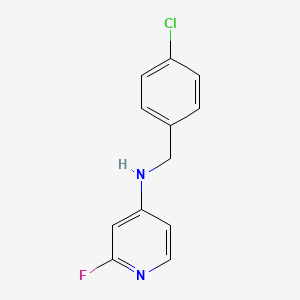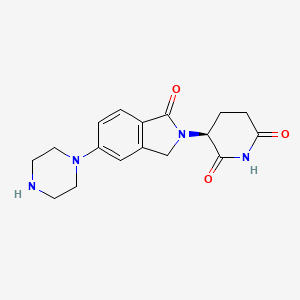
(1S,2R)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine is a chemical compound with the molecular formula C8H14F3N It is a cyclohexylamine derivative, characterized by the presence of a trifluoromethyl group and a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone as the starting material.
Formation of Trifluoromethyl Group: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).
Reduction: The intermediate product is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Amination: The alcohol is converted to the amine by reacting it with methylamine (CH3NH2) under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using reducing agents such as sodium borohydride (NaBH4) to form secondary amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3), under mild conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted cyclohexylamines.
Applications De Recherche Scientifique
(1S,2R)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S,2R)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes and reach its targets effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2R)-2-(Trifluoromethyl)cyclohexan-1-amine
- (1S,2R,5S)-5-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-2-(2,4,5-trifluorophenyl)cyclohexanamine
Uniqueness
(1S,2R)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine is unique due to the presence of both a trifluoromethyl group and a methylamine group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Propriétés
Formule moléculaire |
C8H14F3N |
|---|---|
Poids moléculaire |
181.20 g/mol |
Nom IUPAC |
(1S,2R)-N-methyl-2-(trifluoromethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C8H14F3N/c1-12-7-5-3-2-4-6(7)8(9,10)11/h6-7,12H,2-5H2,1H3/t6-,7+/m1/s1 |
Clé InChI |
KFIUESOKROCZNL-RQJHMYQMSA-N |
SMILES isomérique |
CN[C@H]1CCCC[C@H]1C(F)(F)F |
SMILES canonique |
CNC1CCCCC1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351804.png)
![(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine](/img/structure/B13351806.png)





![3-([1,4'-Bipiperidin]-1'-yl)-3-oxopropanenitrile](/img/structure/B13351859.png)
